

Application Notes and Protocols for the Analytical Detection of N-Nitrosodiethylamine (NDEA)

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Compound of Interest

Compound Name: *N*-Nitrosodiethylamine

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Introduction

N-Nitrosodiethylamine (NDEA) is a potent carcinogenic impurity that has been detected in various pharmaceutical products, leading to widespread product recalls and heightened regulatory scrutiny.[1][2][3][4] The presence of N-nitrosamines, even at trace levels, is a significant concern due to their mutagenic potential.[3][4][5][6] Consequently, robust and sensitive analytical methods are crucial for the detection and quantification of NDEA in active pharmaceutical ingredients (APIs) and finished drug products to ensure patient safety and regulatory compliance.[7][8] This document provides detailed application notes and protocols for several key analytical techniques used for NDEA determination.

Analytical Methodologies Overview

A variety of analytical techniques are employed for the detection of NDEA, each with its own advantages and limitations. The most common methods include Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). The choice of method often depends on factors such as the required sensitivity, the complexity of the sample matrix, and the desired sample throughput.

Quantitative Data Summary

The performance of different analytical methods for NDEA detection is summarized in the tables below. These tables provide a comparative overview of the quantitative parameters for each technique, facilitating the selection of the most appropriate method for a specific application.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods for NDEA Detection

| Method | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) | Linearity (R ²) | Recovery (%) | Reference |
|---------------------------|--------------------------------|-----------------------------------|-----------------------------|---------------|----------------------|
| Headspace GC/MS | 0.02 | 0.05 | ≥ 0.995 | 80 - 120 | [9] |
| Liquid Injection GC-MS/MS | 0.010 (Drug Substance) | 0.03 (Drug Substance) | ≥ 0.998 | Not Specified | [10] |
| GC-MS/MS | Not Specified | 0.015 | Not Specified | 70 - 130 | [11] |
| GC-MS (SIM) | 0.033 | 0.099 | > 0.99 | Not Specified | |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for NDEA Detection

| Method | Limit of Detection (LOD) (ng/mL) | Limit of Quantitation (LOQ) (ng/mL) | Linearity (R ²) | Recovery (%) | Reference |
|----------|----------------------------------|-------------------------------------|-----------------------------|---------------|----------------------|
| LC-HRMS | 0.2 | 0.5 | ≥ 0.99 | 80 - 120 | [12] |
| LC-MS/MS | Not Specified | 0.4 | Not Specified | Not Specified | [13] |
| LC-MS/MS | Not Specified | < 10% of individual AI limits | > 0.992 | 86 | [14] |

Table 3: High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV) Methods for NDEA Detection

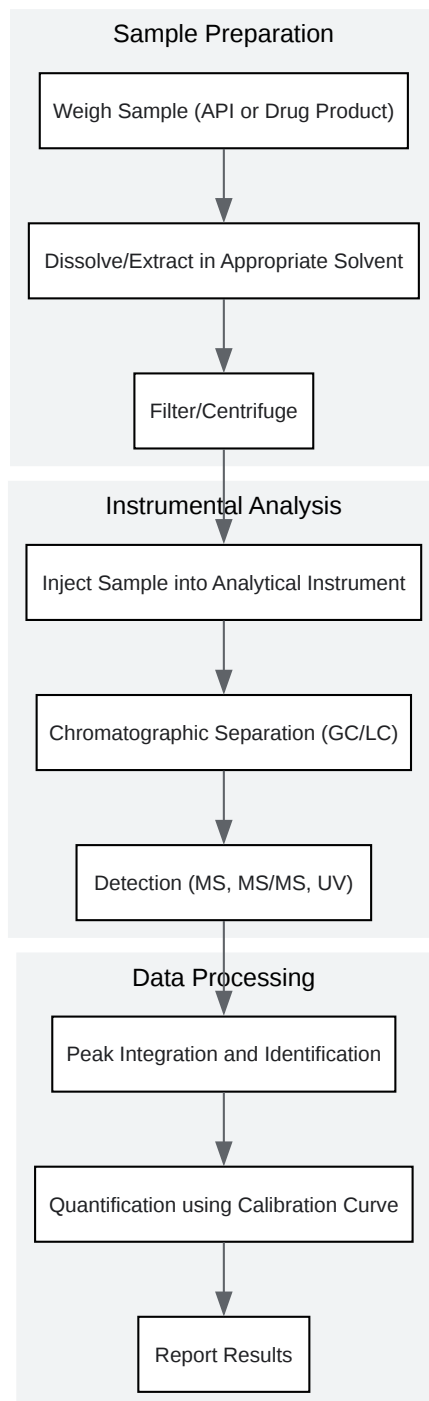
| Method | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) | Linearity (R ²) | Recovery (%) | Reference |
|---------|--------------------------------|-----------------------------------|-----------------------------|---------------|---|
| HPLC-UV | Not Specified | 0.177 | Not Specified | 85.8 - 96.4 | [15] [16] |
| HPLC-UV | Not Specified | 10-20 ng/mL | ≥ 0.999 | Not Specified | [17] |

Table 4: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Method for NDEA Detection

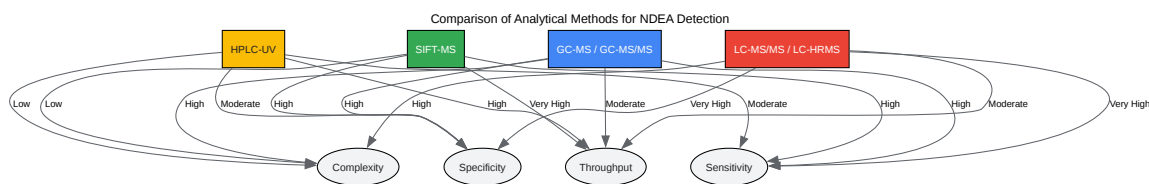
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) (ppm) | Linearity (R ²) | Recovery (%) | Reference |
|-------------------|--------------------------|-----------------------------------|-----------------------------|--------------|----------------------|
| Headspace-SIFT-MS | Not Specified | 0.03 | > 0.992 | 86 | [14] |

Experimental Workflows and Logical Relationships

General Experimental Workflow for NDEA Analysis

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Caption: General workflow for NDEA analysis from sample preparation to reporting.



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Caption: Comparison of key attributes of different analytical methods for NDEA detection.

Detailed Experimental Protocols

Protocol 1: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is based on the FDA-published method for the simultaneous quantification of NDMA and NDEA.[9]

1. Materials and Reagents:

- **N-Nitrosodiethylamine** (NDEA) reference standard
- N-Nitrosodimethylamine (NDMA) reference standard (if analyzing simultaneously)
- 1-Methyl-2-pyrrolidinone (NMP), GC grade or equivalent
- Methanol, HPLC grade
- 20 mL headspace vials with Teflon/Silicone septa and caps

- Analytical balance, vortex mixer, mechanical wrist action shaker, centrifuge

2. Standard Preparation:

- Stock Standard (1000 µg/mL): Prepare a stock solution of NDEA in NMP. Correct for purity.
- Mixed Stock Standard (100 µg/mL): If analyzing for NDMA as well, prepare a mixed stock solution of NDMA and NDEA in NMP.
- Working Standard Solutions (0.025 – 10 µg/mL): Prepare a series of working standard solutions by diluting the stock standard with NMP. Transfer 1.0 mL of each standard solution into separate 20 mL headspace vials containing 4.0 mL of NMP and immediately cap and crimp.

3. Sample Preparation:

- Drug Substance: Accurately weigh 500 mg of the drug substance into a 20 mL headspace vial. Add 5 mL of NMP, cap, and crimp immediately.
- Drug Product (Tablets): Accurately weigh a portion of ground tablets (targeting at least 300 mg of API, total weight around 1 g) into a 20 mL headspace vial. Add 5 mL of NMP, cap, and crimp immediately. Disperse the tablet by shaking or vortexing.

4. GC-MS Instrumental Parameters:

- Instrument: Agilent 7890B GC with 5977A MSD and 7697A Headspace Autosampler (or equivalent).[9]
- Column: DB-1701, 30 m x 0.25 mm, 1.00 µm (or equivalent).[9]
- Inlet Temperature: 220 °C
- Column Flow: 1 mL/min (Helium)
- Split Ratio: 5:1
- Oven Program: 40 °C for 0.5 min, ramp at 20 °C/min to 160 °C (hold 0 min), then ramp at 10 °C/min to 240 °C (hold 2 min).[9]

- MSD Parameters:
 - Acquisition Mode: Selected Ion Monitoring (SIM)
 - Ions to Monitor for NDEA: m/z 102 (quantifier), 44, 56, 75 (qualifiers)

5. Data Analysis:

- Generate a calibration curve by plotting the peak area of NDEA against the concentration of the working standards.
- Quantify the amount of NDEA in the sample by comparing its peak area to the calibration curve.

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is a general representation based on common practices for nitrosamine analysis in pharmaceuticals.[\[18\]](#)[\[19\]](#)[\[20\]](#)

1. Materials and Reagents:

- NDEA reference standard
- Isotopically labeled internal standard (e.g., NDEA-d10)
- Formic acid, LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- Acetonitrile, LC-MS grade
- 0.22 µm PVDF syringe filters

2. Standard Preparation:

- Stock Standard (e.g., 1 µg/mL): Prepare a stock solution of NDEA in methanol.
- Internal Standard Stock Solution (e.g., 1 µg/mL): Prepare a stock solution of NDEA-d10 in methanol.
- Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the NDEA stock solution and a fixed amount of the internal standard solution into the diluent (e.g., 0.1% formic acid in water:methanol).

3. Sample Preparation:

- Accurately weigh a suitable amount of the drug substance or ground drug product into a centrifuge tube.
- Add a specific volume of extraction solvent (e.g., methanol or a mixture of water and organic solvent) and the internal standard solution.
- Vortex or sonicate to ensure complete dissolution/extraction.
- Centrifuge the sample to pellet any undissolved excipients.
- Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

4. LC-MS/MS Instrumental Parameters:

- Instrument: A sensitive LC-MS/MS system (e.g., Agilent 1290 Infinity II HPLC with a 6495C triple quadrupole MS).
- Column: A suitable C18 column (e.g., Shim-pack GIST C18-AQ, 100 mm x 4.6 mm, 3 µm). [\[21\]](#)
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile
- Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute NDEA.

- Flow Rate: 0.2 - 0.5 mL/min
- Column Temperature: 40 °C
- MS/MS Parameters:
 - Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI)
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions for NDEA: Precursor ion (e.g., m/z 103.1) to product ions (e.g., m/z 45.1, 75.1).

5. Data Analysis:

- Create a calibration curve by plotting the ratio of the NDEA peak area to the internal standard peak area against the concentration of the calibration standards.
- Calculate the concentration of NDEA in the sample using the regression equation from the calibration curve.

Protocol 3: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is a simplified method suitable for screening purposes where high sensitivity is not the primary requirement.^{[15][16][17][22]}

1. Materials and Reagents:

- NDEA reference standard
- Methanol, HPLC grade
- Water, HPLC grade
- Acetonitrile, HPLC grade

2. Standard Preparation:

- Stock Standard (e.g., 100 µg/mL): Prepare a stock solution of NDEA in methanol.
- Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

3. Sample Preparation:

- Accurately weigh the sample and dissolve it in a suitable solvent (e.g., water:methanol mixture).
- Filter the solution through a 0.45 µm filter into an HPLC vial.

4. HPLC-UV Instrumental Parameters:

- Instrument: A standard HPLC system with a UV or PDA detector.
- Column: Inertsil ODS 3V (250mm × 4.6mm, 5.0µm) or equivalent.[\[15\]](#)[\[16\]](#)
- Mobile Phase: Isocratic mixture of water and methanol (e.g., 60:40 v/v).[\[15\]](#)[\[16\]](#)
- Flow Rate: 1.0 mL/min.[\[15\]](#)[\[16\]](#)
- Column Temperature: Ambient
- Detection Wavelength: 230 nm

5. Data Analysis:

- Generate a calibration curve by plotting the peak area of NDEA against the concentration of the standards.
- Quantify NDEA in the sample based on the calibration curve.

Protocol 4: Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is a rapid screening technique that requires minimal sample preparation.[1][3][14]

1. Materials and Reagents:

- Drug product or substance to be analyzed
- Headspace vials

2. Sample Preparation:

- Accurately weigh the solid or powdered drug product directly into a headspace vial.[3]
- Seal the vial.

3. SIFT-MS Instrumental Parameters:

- Instrument: A SIFT-MS instrument (e.g., Syft Tracer Pharm11).[14]
- Analysis Mode: Headspace analysis
- Reagent Ions: H_3O^+ , NO^+ , and O_2^+
- The instrument directly samples the headspace of the vial after an incubation period.

4. Data Analysis:

- The concentration of NDEA is determined in real-time by the instrument's software based on the known reaction rates between the reagent ions and NDEA.
- Quantification is typically achieved through a pre-established calibration.

Conclusion

The selection of an appropriate analytical method for NDEA detection is a critical step in ensuring the safety and quality of pharmaceutical products. GC-MS and LC-MS/MS offer high sensitivity and specificity, making them suitable for confirmatory testing and trace-level quantification. HPLC-UV provides a simpler and more accessible option for routine screening, while SIFT-MS offers a high-throughput alternative with minimal sample preparation. The

detailed protocols and comparative data presented in these application notes are intended to guide researchers and drug development professionals in establishing and validating robust analytical methods for the control of NDEA impurities.

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